Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
Overview
Description
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C7H14BF3KNO. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate typically involves the reaction of pyrrolidine with ethylene oxide to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with boron trifluoride etherate to form the corresponding boronate ester. Finally, the boronate ester is treated with potassium fluoride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is usually a biaryl compound .
Scientific Research Applications
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism by which Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is unique due to the presence of the pyrrolidine ring, which imparts specific reactivity and stability. Compared to other trifluoroborate salts, it offers enhanced solubility and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKKLLLWQGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCN1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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